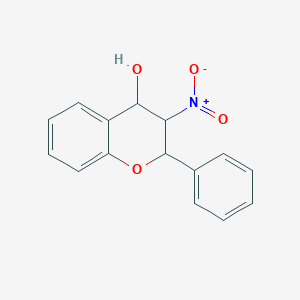

3-Nitro-2-phenyl-4-chromanol

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C15H13NO4 |

|---|---|

Molecular Weight |

271.27g/mol |

IUPAC Name |

3-nitro-2-phenyl-3,4-dihydro-2H-chromen-4-ol |

InChI |

InChI=1S/C15H13NO4/c17-14-11-8-4-5-9-12(11)20-15(13(14)16(18)19)10-6-2-1-3-7-10/h1-9,13-15,17H |

InChI Key |

XVWSCHIGUVCLPQ-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C2C(C(C3=CC=CC=C3O2)O)[N+](=O)[O-] |

Canonical SMILES |

C1=CC=C(C=C1)C2C(C(C3=CC=CC=C3O2)O)[N+](=O)[O-] |

Origin of Product |

United States |

Chemical Reactivity and Transformations of 3 Nitro 2 Phenyl 4 Chromanol and Allied Structures

Reactivity at the Nitro Moiety

The nitro group is a key functional group that strongly influences the reactivity of the entire molecule. Its electron-withdrawing nature activates adjacent positions and allows for a range of reductive transformations.

Reduction Reactions of the Nitro Group to Aminochromanes

The reduction of the nitro group in 3-nitro-2-phenyl-4-chromanol and related 3-nitrochromenes is a fundamental transformation that provides access to the corresponding 3-aminochromanes. A variety of reducing agents can be employed to achieve this conversion, leading to products with significant potential in medicinal chemistry. chim.it

The complete reduction of the nitroalkene moiety to a 3-aminochromane can be accomplished using several methods. These include the use of powerful reducing agents like lithium aluminum hydride and borane (B79455) in tetrahydrofuran (B95107) (THF) with sodium borohydride (B1222165). chim.it Other successful approaches involve a two-step process, starting with sodium borohydride to reduce the double bond to a 3-nitrochromane, followed by reduction of the nitro group using reagents such as Raney nickel and hydrazine (B178648) or catalytic hydrogenation with palladium on carbon (Pd/C). chim.it

For instance, 3-aminochromanes have been synthesized by treating the corresponding nitrochromene with sodium borohydride to form the nitrochromane, which is then reduced with zinc in hydrochloric acid. chim.it These resulting 3-aminochromanes can be further derivatized to create more complex heterocyclic structures. chim.it

A summary of common reducing agents and the resulting products from 3-nitro-2H-chromenes is presented below:

| Reagent(s) | Product |

| Lithium aluminum hydride | 3-Aminochromane |

| Borane in THF, Sodium borohydride | 3-Aminochromane |

| Sodium borohydride, then Raney nickel/hydrazine | 3-Aminochromane |

| Hydrogen (H₂) on Palladium/Carbon (Pd/C) | 3-Aminochromane |

| Sodium borohydride | 3-Nitrochromane |

| Stannous chloride | Oxime |

| Tin, Hydrochloric acid | Oxime |

| Raney nickel, Hydrazine | Oxime |

| Chromous chloride | 3-Oxo-chromane |

| Titanium(III) chloride, Ammonium chloride | 3-Oxo-chromane |

Role of the Nitro Group as an Activating Functionality

The strong electron-withdrawing nature of the nitro group, through both inductive and resonance effects, significantly activates the molecule for various chemical reactions. mdpi.com This activation is particularly pronounced at the C4 position of the chromene ring, making it susceptible to nucleophilic attack. The nitro group's ability to stabilize a negative charge on the adjacent carbon atom facilitates a range of addition reactions. researchgate.net

This activating effect is crucial in Michael additions, where the double bond of 3-nitro-2H-chromenes acts as an excellent Michael acceptor. chim.itmdpi.com This reactivity allows for the introduction of a wide variety of nucleophiles at the C4 position, leading to the formation of functionalized chromane (B1220400) derivatives. chim.itresearchgate.net Furthermore, the nitro group can also act as a leaving group in certain reactions, highlighting its versatile role in organic synthesis. mdpi.comrsc.org

The dual role of the nitro group as both an activating and a leaving group has been exploited in the synthesis of complex polycyclic aromatic hydrocarbons. rsc.org In the context of chromenes, this activation is fundamental to many of the transformations discussed in the following sections.

Transformations Involving the Chromanol Ring System

The chromanol ring system itself is a site of significant reactivity, with the 4-hydroxyl group and the pyran ring participating in a variety of transformations.

Reactions of the 4-Hydroxyl Group (e.g., Dehydration, Substitution)

The 4-hydroxyl group in this compound can undergo several key reactions, most notably dehydration to form the corresponding 3-nitro-2H-chromene. This elimination of water can be achieved under acidic conditions. researchgate.net The resulting chromene is a versatile intermediate for further synthetic modifications. researchgate.net

For example, in the synthesis of certain IKs-channel blockers, a chromanone was first reduced to a 4-chromanol (B72512) using sodium borohydride. researchgate.net Subsequent elimination of water under acid catalysis yielded the corresponding chromene. researchgate.net The 3-hydroxy group of chromanols can also be esterified with short-chain acids. researchgate.net

Electrophilic and Nucleophilic Additions to the Pyran Ring of 3-Nitro-2H-chromenes

The double bond in 3-nitro-2H-chromenes, activated by the adjacent nitro group, is highly susceptible to both electrophilic and nucleophilic additions. researchgate.net Nucleophilic additions, often referred to as nitro-Michael or aza-Michael additions, are particularly common. chim.itorchemsoc.in These reactions proceed via the attack of a nucleophile at the C4 position, leading to the formation of 2,3,4-trisubstituted chromanes. researchgate.netresearchgate.net

A wide range of nucleophiles have been successfully added to 3-nitro-2H-chromenes, including enamines, indoles, and other heterocycles. chim.itresearchgate.net For instance, the reaction of 3-nitro-2-trihalomethyl-2H-chromenes with indole, N-methylindole, and N-methylpyrrole leads to the stereoselective synthesis of 4-azolyl-3-nitro-2-trihalomethylchromanes. researchgate.net Similarly, the addition of enamines derived from acetoacetic ester and acetylacetone (B45752) to 2-substituted 3-nitro-2H-chromenes yields trans,trans-2,3,4-trisubstituted chromans. researchgate.net

The stereochemistry of these addition reactions is often highly controlled, leading to specific diastereomers. researchgate.net The electron-withdrawing character of substituents on the nitrostyrene (B7858105) precursor can influence the reactivity, with stronger electron-withdrawing groups leading to higher yields due to increased electrophilicity of the β-carbon of the nitro-conjugated alkene. nih.gov

Cycloaddition Reactions (e.g., [3+2]-Cycloaddition)

3-Nitro-2H-chromenes are excellent substrates for cycloaddition reactions, particularly [3+2] cycloadditions. researchgate.net These reactions provide a powerful method for the construction of complex, fused heterocyclic systems. urfu.ruresearchgate.net

A notable example is the reaction of 3-nitro-2H-chromenes with azomethine ylides. These ylides can be generated in situ from various precursors, such as isatins and α-amino acids. urfu.ruresearchgate.net The [3+2] cycloaddition of these azomethine ylides to 3-nitro-2H-chromenes proceeds with high regio- and stereoselectivity, yielding spirochromeno[3,4-c]pyrrolidines. urfu.ruresearchgate.net The reaction conditions, including the solvent and temperature, can influence the stereochemical outcome, allowing for the selective formation of either kinetically or thermodynamically controlled products. rsc.org

For instance, the three-component reaction of 3-nitro-2-(trifluoromethyl)-2H-chromenes, isatins, and sarcosine (B1681465) in isopropanol (B130326) at 55–60 °C yields the kinetically controlled exo-spiro[chromeno[3,4-c]pyrrolidine-3,3′-oxindoles]. rsc.org However, when the reaction is carried out in refluxing 1,4-dioxane, the thermodynamically favored endo-spiro[chromeno[3,4-c]pyrrolidine-1,3′-oxindoles] are formed preferentially. rsc.org

Oxidation Reactions of Chromenol and Chromanol Structures

The chromanol ring, a core feature of compounds like this compound, is susceptible to oxidation reactions. This reactivity is central to the function of natural chromanols, such as tocopherols (B72186) (Vitamin E), which act as antioxidants by reducing oxygen-centered radicals. nih.gov The oxidation process typically involves the hydroxyl group on the chroman ring and can lead to a variety of products depending on the oxidant and reaction conditions.

Commonly, the oxidation of 6-hydroxy-chromanols results in the formation of quinone-type structures. nih.govfrontiersin.org For instance, α-tocopherol is oxidized to the corresponding α-tocopherol quinone. nih.govfrontiersin.org This transformation underscores the chromanol system's role as a reducing agent. The efficiency of chromanol-type compounds as antioxidants is determined not only by the primary reaction with radicals but also by the subsequent reactions of the resulting chromanoxyl radicals. nih.gov

Oxidative modifications are not limited to the aromatic part of the ring system. The heterocyclic pyran ring can also undergo oxidation. In some cases, oxidation can lead to dehydrogenation, converting a chromanol structure into a chromenol or a chromone (B188151). For example, the use of air oxidation has been reported to convert certain chroman derivatives into more conjugated systems. chim.it The specific outcome of an oxidation reaction is highly dependent on the substitution pattern of the chroman ring.

| Reactant Type | Oxidizing Agent/Condition | Common Product(s) | Reference |

| 6-Hydroxy-chromanols | Peroxidation / Radicals | Vitamin E Quinones | nih.govfrontiersin.org |

| Chromanol Derivatives | Air Oxidation | Dehydrogenated products (e.g., Coumarins) | chim.it |

| Chroman-4-one | Various | Quinones or other oxidized derivatives |

Reactivity Modulations by the 2-Phenyl Substituent

The presence of a phenyl group at the C-2 position of the chroman ring, as in this compound, significantly modulates the molecule's reactivity through a combination of steric and electronic effects.

The 2-phenyl group exerts profound steric and electronic influences that dictate the reactivity and stereochemistry of the chroman system.

Steric Effects: The bulk of the phenyl group at the C-2 position creates a sterically hindered environment. This steric hindrance can influence the approach of nucleophiles or other reactants, often directing them to the less hindered face of the molecule and controlling the stereochemical outcome of reactions. For example, in nucleophilic additions to related 3-nitro-2-phenyl-2H-chromenes, the stereochemistry of the resulting 2,3,4-trisubstituted chromans is heavily influenced by the steric demands of the substituents. benthamdirect.comresearchgate.net The phenyl group's size can restrict rotation around single bonds, a key factor in the emergence of atropisomerism (discussed in section 3.4). researchgate.netresearchgate.net This steric crowding is a critical factor in preventing free rotation and stabilizing distinct conformational isomers. ustc.edu.cn

Electronic Effects: The phenyl group influences the electronic nature of the chroman ring. It can act as an electron-withdrawing group through inductive effects, while also being capable of donating electron density through resonance. This dual nature affects the stability of reaction intermediates. For instance, the phenyl group can stabilize an adjacent carbocation or radical through conjugation. In reactions involving the pyran moiety, the electronic properties of the 2-phenyl group can affect the reactivity of double bonds or the acidity of nearby protons. rsc.org Studies on the synthesis of 2,3,4-trisubstituted chromans from 2-phenyl-3-nitro-2H-chromenes show that the phenyl group, in concert with the nitro group, activates the double bond for nucleophilic attack. researchgate.net

| Effect Type | Description | Consequence on Reactivity | Reference |

| Steric | The bulk of the phenyl group hinders access to one face of the chroman ring. | Influences stereoselectivity of additions; contributes to hindered rotation leading to atropisomerism. | benthamdirect.comresearchgate.net |

| Electronic | Inductive electron withdrawal and potential resonance donation. | Modulates the stability of intermediates (carbocations, radicals); activates adjacent double bonds for nucleophilic attack. | researchgate.netrsc.org |

Atropisomerism and Conformational Dynamics in 2,3,4-Trisubstituted Chromans

2,3,4-Trisubstituted chromans, such as the derivatives of this compound, are notable for exhibiting complex stereochemical properties, including atropisomerism and distinct conformational preferences. benthamdirect.com

Atropisomers are stereoisomers that arise from hindered rotation around a single bond, allowing for the isolation of distinct conformers. stereoelectronics.org In the context of 2,3,4-trisubstituted chromans, this phenomenon is often observed due to restricted rotation around the C(4)-C(substituent) bond. researchgate.netresearchgate.net This restricted rotation is caused by steric hindrance from the bulky substituents at the C-2 (e.g., phenyl) and C-3 (e.g., nitro) positions, which flank the C-4 position.

Research has shown that the addition of enamines of acetylacetone to 2-phenyl-3-nitro-2H-chromenes yields trans,trans-2,3,4-trisubstituted chromans that exist as mixtures of configurationally stable atropisomers. researchgate.net These atropisomers can be distinguished by techniques like NMR spectroscopy, and in some cases, the rotational barrier is high enough to allow for their separation. researchgate.netacs.org The stability of these atropisomers is remarkable, classifying them as a unique type of axially chiral molecule. researchgate.netresearchgate.net

The conformational analysis of these molecules, often supported by X-ray crystallography and DFT calculations, reveals specific preferences for the orientation of the substituents. researchgate.net In many trans,trans-2,3,4-trisubstituted chromans, the substituents at C-2, C-3, and C-4 adopt pseudoequatorial or pseudoaxial positions to minimize steric strain. For example, studies have confirmed structures where the C-2 and C-4 hydrogens are axial, while the C-3 hydrogen is equatorial, defining a specific chair-like conformation of the dihydropyran ring. researchgate.net

| Phenomenon | Structural Origin | Key Findings | Reference |

| Atropisomerism | Hindered rotation around the C(sp³)–C(sp²) bond between C-4 of the chroman and its substituent. | Formation of configurationally stable atropisomers; observed in adducts of 3-nitro-2-phenyl-2H-chromenes with acetylacetone enamines. | researchgate.netresearchgate.net |

| Conformational Preference | Minimization of steric strain among the C-2, C-3, and C-4 substituents. | Substituents adopt specific pseudoequatorial/pseudoaxial orientations; conformations confirmed by NMR coupling constants and X-ray analysis. | benthamdirect.comresearchgate.net |

Structural Elucidation and Advanced Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules in solution. Through the analysis of one-dimensional (¹H and ¹³C) and two-dimensional NMR spectra, the precise connectivity of atoms within the 3-nitro-2-phenyl-4-chromanol framework can be established.

¹H NMR spectroscopy provides information about the chemical environment and connectivity of hydrogen atoms in a molecule. In the case of this compound, the ¹H NMR spectrum would be expected to show distinct signals for the protons on the chromanol ring system and the phenyl substituent. The chemical shifts (δ) of these protons are influenced by their local electronic environment. For instance, protons attached to carbons bearing electronegative atoms like oxygen or the nitro group will appear at a lower field (higher ppm value). The coupling between adjacent protons (J-coupling) provides valuable information about the connectivity of the carbon skeleton.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity (¹H NMR) |

| H-2 | ~5.0-5.5 | ~80-90 | Doublet |

| H-3 | ~4.5-5.0 | ~85-95 | Doublet of doublets |

| H-4 | ~4.0-4.5 | ~70-80 | Doublet |

| Aromatic-H (Chromanol) | ~6.5-7.5 | ~115-160 | Multiplets |

| Aromatic-H (Phenyl) | ~7.0-7.5 | ~125-140 | Multiplets |

| OH | Variable | - | Broad singlet |

| C-2 | - | ~80-90 | - |

| C-3 | - | ~85-95 | - |

| C-4 | - | ~70-80 | - |

| C-4a | - | ~120-130 | - |

| C-5 | - | ~115-125 | - |

| C-6 | - | ~120-130 | - |

| C-7 | - | ~120-130 | - |

| C-8 | - | ~115-125 | - |

| C-8a | - | ~150-160 | - |

| C-1' | - | ~135-145 | - |

| C-2'/C-6' | - | ~125-130 | - |

| C-3'/C-5' | - | ~128-132 | - |

| C-4' | - | ~128-132 | - |

Note: These are predicted values and may vary based on the solvent and specific stereoisomer.

COSY (Correlation Spectroscopy): This experiment reveals correlations between protons that are coupled to each other, typically through two or three bonds. youtube.comemerypharma.com For this compound, COSY would show correlations between H-2 and H-3, and between H-3 and H-4, confirming their adjacent positions in the chromanol ring. researchgate.net

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. researchgate.netlibretexts.org This allows for the direct assignment of each proton to its corresponding carbon atom in the molecule's framework.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. researchgate.netlibretexts.org HMBC is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for connecting different fragments of the molecule. For instance, correlations between the protons of the phenyl ring and the C-2 carbon of the chromanol ring would confirm the position of the phenyl substituent. emerypharma.com

The combined information from these 2D NMR experiments provides a detailed and unambiguous structural elucidation of this compound. researchgate.netscispace.come-bookshelf.de

¹H NMR and ¹³C NMR Spectral Analysis

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. copbela.org The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its key functional groups.

Interactive Data Table: Characteristic IR Absorptions for this compound

| Functional Group | Characteristic Absorption Range (cm⁻¹) | Intensity |

| O-H (Alcohol) | 3600 - 3200 | Strong, Broad |

| N-O (Nitro group, asymmetric stretch) | 1560 - 1515 | Strong |

| N-O (Nitro group, symmetric stretch) | 1360 - 1345 | Strong |

| C-O (Alcohol) | 1260 - 1000 | Strong |

| C-H (Aromatic) | 3100 - 3000 | Medium |

| C=C (Aromatic) | 1600 - 1450 | Medium to Weak |

The presence of a broad absorption band in the region of 3600-3200 cm⁻¹ would confirm the presence of the hydroxyl (-OH) group. libretexts.org Strong absorptions around 1560-1515 cm⁻¹ and 1360-1345 cm⁻¹ are characteristic of the asymmetric and symmetric stretching vibrations of the nitro (NO₂) group, respectively. copbela.orgspectroscopyonline.com The C-O stretching vibration of the alcohol would appear as a strong band in the 1260-1000 cm⁻¹ region. libretexts.org Additionally, absorptions corresponding to aromatic C-H and C=C stretching vibrations would be observed, confirming the presence of the phenyl and chromanol ring systems. vscht.czlibretexts.org

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. libretexts.org In the mass spectrum of this compound, the molecular ion peak (M⁺) would provide the exact molecular weight of the compound.

The fragmentation pattern observed in the mass spectrum is a unique fingerprint of the molecule and can be used to confirm its structure. libretexts.org Common fragmentation pathways for this compound might include the loss of a water molecule (-18 Da) from the molecular ion, the loss of the nitro group (-46 Da), or cleavage of the bond between the C-2 and C-3 positions, leading to characteristic fragment ions. arizona.eduacdlabs.comuni-saarland.de Analysis of these fragments helps to piece together the structure of the original molecule.

X-ray Crystallography for Solid-State Structure and Absolute Configuration Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound, including bond lengths, bond angles, and the absolute configuration of chiral centers. d-nb.infoencyclopedia.pub For this compound, which contains at least three chiral centers (at C-2, C-3, and C-4), X-ray crystallography can provide an unambiguous assignment of the relative and absolute stereochemistry of the molecule. science.govnih.gov This technique is crucial for understanding the precise spatial arrangement of the phenyl, nitro, and hydroxyl groups on the chromanol framework, which can significantly influence the molecule's biological activity. encyclopedia.pub

Chromatographic Techniques for Isomer Separation and Purity Assessment (e.g., Chiral HPLC)

Due to the presence of multiple chiral centers, this compound can exist as a mixture of stereoisomers (enantiomers and diastereomers). Chiral High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and purification of these isomers. asianpubs.orgcsfarmacie.cz By using a chiral stationary phase (CSP), which is itself enantiomerically pure, the different stereoisomers of this compound can be resolved into individual peaks. sigmaaldrich.comphenomenex.com This allows for the isolation of enantiomerically pure compounds and the determination of the enantiomeric excess (ee) of a sample. rsc.org The separation is based on the differential interactions between the enantiomers and the chiral stationary phase, leading to different retention times. csfarmacie.cz

Structure Activity Relationship Sar Studies in Chromanol and 3 Nitrochromene Derivatives Conceptual Framework

General Principles of SAR Applied to Chromanol Scaffolds

The chromanol ring is a privileged structure in many biologically active compounds, including the vitamin E family (tocopherols and tocotrienols). nih.govnumberanalytics.com SAR studies on chromanol scaffolds often focus on several key aspects:

Substitution on the Aromatic Ring: The nature, number, and position of substituents on the phenolic ring of the chromanol core significantly influence its activity. nih.gov For instance, the antioxidant activity of tocopherols (B72186) is modulated by the methylation pattern on the aromatic ring. nih.govnih.gov Electron-donating groups generally enhance radical scavenging activity, while electron-withdrawing groups tend to decrease it. researchgate.net

The Heterocyclic Ring: The saturation or unsaturation of the pyran ring (chromanol vs. chromenol) and substitutions on this ring can affect how the molecule interacts with biological targets. frontiersin.org

The Hydroxyl Group: The phenolic hydroxyl group at position 6 is often crucial for the antioxidant properties of chromanols, acting as a hydrogen atom donor to neutralize free radicals. nih.govnumberanalytics.com Its modification or the introduction of other functional groups can alter the biological profile of the molecule. mdpi.com

Stereochemistry: Chromanol derivatives often contain chiral centers, and the stereochemistry can be a critical determinant of biological activity. researchgate.net

Natural chromanols and their derivatives have been shown to interact with various molecular targets, including 5-lipoxygenase and nuclear receptors, highlighting the diverse biological activities associated with this scaffold. nih.govfrontiersin.org

Impact of the Nitro Group on Functional Activity

The introduction of a nitro (NO₂) group into the chromanol or chromene structure, as in 3-Nitro-2-phenyl-4-chromanol, has profound effects on the molecule's properties and biological activity. nih.gov

The nitro group is a potent electron-withdrawing group due to both resonance and inductive effects. nih.govmdpi.com Its presence on an aromatic ring significantly alters the electron distribution of the molecule. mdpi.com This has several consequences:

Increased Electrophilicity: The electron-withdrawing nature of the nitro group can make the aromatic ring more susceptible to nucleophilic attack. organic-chemistry.org

Modulation of Acidity/Basicity: The pKa of nearby functional groups can be altered.

Enhanced Binding Interactions: The strong dipole moment and hydrogen bonding capacity of the nitro group can lead to favorable interactions with biological targets, such as enzymes or receptors. juniperpublishers.com In some cases, this can enhance the potency of a compound. juniperpublishers.com Conversely, the introduction of electron-withdrawing groups like nitro has been shown to decrease the radical scavenging activity in certain chromanol derivatives. researchgate.netresearchgate.net

The electronic influence of the nitro group is a key factor in the activity of many nitro-containing compounds, affecting their ability to interact with biological macromolecules. nih.gov

The position of the nitro group on the chromene or chromanol scaffold is critical for its biological activity. Studies on various nitro-containing heterocyclic compounds have shown that altering the position of the nitro group can lead to a significant change or even loss of activity. juniperpublishers.comnih.gov For example, in a series of antitubercular compounds, nitro substituents at the para-position of a phenyl ring were found to be more active than those at the ortho or meta positions. juniperpublishers.com This highlights that the specific location of the electron-withdrawing effect and the steric hindrance introduced by the nitro group are crucial for optimal interaction with the biological target. nih.gov

Electronic Effects of Nitro Substitution on Aromatic Rings

Role of the 2-Phenyl Substituent in Molecular Recognition and Biological Context

The presence of a phenyl group at the 2-position of the chromanol ring, creating a flavan-like structure, is a common feature in many biologically active flavonoids. uio.no The role of this substituent is multifaceted:

Substitution Effects: Substituents on the 2-phenyl ring itself can further modulate activity. For instance, the presence and position of hydroxyl, methoxy, or nitro groups on this phenyl ring can fine-tune the electronic properties and hydrogen-bonding capabilities of the entire molecule, leading to changes in biological potency and selectivity. aimspress.com

In some classes of compounds, substitution at the 2-position of the chromene ring with a phenyl group has been shown to reduce affinity for certain receptors compared to other substituents. nih.gov

Stereochemical Dependencies in Structure-Activity Profiles

Stereochemistry plays a crucial role in the biological activity of chiral molecules, as biological systems (enzymes, receptors) are themselves chiral. science.gov For chromanol derivatives, which often possess at least one stereocenter, the spatial arrangement of substituents can dramatically affect their interaction with biological targets.

Enantioselectivity: Different enantiomers of a chiral drug can have different pharmacological activities, with one enantiomer being more potent, while the other may be inactive or even have undesirable effects. researchgate.net For example, in a series of chromanol-based IKs-channel blockers, the two enantiomers displayed different activities, with the 3R,4S-configuration being more potent. researchgate.net

Diastereoselectivity: In molecules with multiple stereocenters, like this compound, the relative configuration of these centers (e.g., cis vs. trans) is critical. The specific three-dimensional shape dictated by the stereochemistry determines the complementarity of the molecule to its binding site. researchgate.net

The synthesis of specific stereoisomers is therefore a key strategy in drug development to isolate the most active and selective compound. researchgate.net

Influence of the Chromanol Ring System on Molecular Properties and Interactions

The chromanol ring system itself, as the core scaffold, imparts fundamental properties to the molecule that are essential for its biological function.

Structural Rigidity and Conformation: The bicyclic nature of the chromanol ring provides a relatively rigid scaffold, which can be advantageous for binding to a specific target by reducing the entropic penalty upon binding. The conformation of the heterocyclic pyran ring (e.g., half-chair) influences the spatial orientation of the substituents. researchgate.net

Hydrogen Bonding Capability: The ether oxygen within the pyran ring and the hydroxyl group on the chromanol can act as hydrogen bond acceptors and donors, respectively. nih.gov These interactions are often critical for anchoring the molecule within a protein's binding site.

The chromanol ring system is a versatile scaffold found in a wide array of natural and synthetic compounds with diverse biological activities, from antioxidant to anticancer effects. frontiersin.orgorientjchem.org Its inherent chemical properties make it an excellent starting point for the design of new therapeutic agents.

Computational and Theoretical Investigations of 3 Nitro 2 Phenyl 4 Chromanol

Quantum Chemical Calculations for Reaction Mechanism Elucidation

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the intricate details of chemical reactions at the molecular level. rsc.orgrsc.org For 3-Nitro-2-phenyl-4-chromanol, these calculations can map out the energetic landscape of its synthetic routes, providing a clear picture of the reaction's feasibility and stereochemical outcome.

The synthesis of the this compound scaffold is typically achieved through a domino or tandem reaction sequence. A common pathway is the organocatalyzed oxa-Michael-Henry reaction between a substituted salicylaldehyde (B1680747) and a (E)-β-nitrostyrene derivative. mdpi.com

DFT studies are employed to investigate the mechanism of this transformation in detail. mdpi.com By calculating the potential energy surface, researchers can identify the structures and energies of reactants, intermediates, transition states, and products. For the synthesis of this compound, the reaction proceeds through several key steps:

Initial Adduct Formation: The reaction often begins with the conjugate addition (oxa-Michael reaction) of the phenolic hydroxyl group of a salicylaldehyde to the β-nitrostyrene.

Intramolecular Cyclization: This is followed by an intramolecular Henry reaction (nitroaldol), where the carbanion generated adjacent to the nitro group attacks the aldehyde's carbonyl carbon, forming the chromanol ring. mdpi.com

Protonation: The final step involves protonation to yield the neutral this compound product.

The formation of this compound involves the creation of three stereocenters (at C2, C3, and C4), meaning multiple diastereomers are possible. The relative orientation of the phenyl, nitro, and hydroxyl groups is critical and is determined during the reaction. Computational chemistry serves as a predictive tool to understand why certain isomers are formed preferentially over others. rsc.orgrsc.org

DFT is used to calculate the energies of the various transition states leading to different stereoisomers (e.g., cis-trans, trans-trans). researchgate.net The pathway with the lower transition state energy is kinetically favored and will lead to the major product. chemrxiv.org

For the cyclization step, two main diastereomeric transition states can be envisioned, leading to either a cis or trans relationship between the substituents at C3 and C4. By comparing the calculated Gibbs free energy of activation (ΔG‡) for these competing pathways, the diastereomeric ratio (d.r.) of the product can be predicted. Quantum chemical calculations for similar systems have been used to successfully rationalize the observed stereochemical outcomes in the synthesis of substituted chromanones and related heterocycles. researchgate.net

The chemical properties and reactivity of this compound are heavily influenced by its substituents. The electron-withdrawing nitro group (-NO₂) and the aromatic phenyl group (-Ph) at positions C3 and C2, respectively, modulate the electronic distribution and bond strengths throughout the molecule.

DFT calculations can quantify these effects by computing key energetic parameters, most notably the Bond Dissociation Enthalpy (BDE). The BDE of the hydroxyl group's O-H bond at C4 is a critical parameter, as it relates to the molecule's potential antioxidant activity. nist.govnih.gov A lower O-H BDE indicates an easier hydrogen atom transfer, a key mechanism for scavenging free radicals. nist.gov

The strong electron-withdrawing nature of the nitro group is expected to have a significant impact. researchgate.netclockss.org While typically electron-withdrawing groups increase the O-H BDE in simple phenols, the complex interplay of inductive and resonance effects within the bicyclic chromanol system requires detailed computational analysis. rsc.org Similarly, the phenyl group's orientation influences the molecule's steric and electronic properties. nih.gov Energetic studies help to build a comprehensive understanding of how these functional groups tune the molecule's intrinsic chemical behavior.

Table 1: Conceptual DFT Data on Substituent Effects on Phenolic O-H Bond Dissociation Enthalpy (BDE)

This table illustrates the general trends of how electron-donating groups (EDG) and electron-withdrawing groups (EWG) affect the O-H BDE in a simple phenol (B47542) model, providing context for the effects in the more complex chromanol structure.

| Substituent at para-position | Substituent Type | Hammett Constant (σp) | Calculated O-H BDE (kcal/mol) |

| -NH₂ | Strong EDG | -0.66 | 81.5 |

| -OCH₃ | EDG | -0.27 | 84.0 |

| -CH₃ | Weak EDG | -0.17 | 86.5 |

| -H | Reference | 0.00 | 88.0 |

| -Cl | Weak EWG | +0.23 | 89.0 |

| -CN | Strong EWG | +0.66 | 92.5 |

| -NO₂ | Strong EWG | +0.78 | 94.0 |

Note: BDE values are representative and intended for illustrative purposes.

Analysis of Regioselectivity and Stereoselectivity

Molecular Modeling and Docking Studies for Receptor Interactions (Conceptual)

While specific biological targets for this compound are not established, molecular modeling and docking can be used conceptually to explore its potential as a bioactive agent. The chromane (B1220400) scaffold is a known pharmacophore present in molecules that interact with various enzymes and receptors. core.ac.ukfrontiersin.org

A conceptual docking study would involve the following steps:

Target Selection: Based on the activities of similar chromanol derivatives, a relevant protein target could be selected, such as human butyrylcholinesterase (hBuChE), estrogen receptor (ERα), or a mitochondrial complex. core.ac.ukresearchgate.netfrontiersin.org

Structure Preparation: A high-resolution 3D crystal structure of the target protein would be obtained from the Protein Data Bank (PDB). The structure of this compound would be built and its energy minimized using computational methods.

Docking Simulation: A docking algorithm would be used to place the ligand (chromanol) into the active site or a binding pocket of the receptor. biorxiv.org The program would explore various possible conformations and orientations of the ligand, scoring each "pose" based on its predicted binding affinity.

Analysis of Interactions: The best-scoring poses would be analyzed to identify key intermolecular interactions, such as hydrogen bonds (e.g., between the chromanol's hydroxyl group and polar residues), π-π stacking (between the phenyl ring and aromatic residues like phenylalanine or tryptophan), and hydrophobic contacts. frontiersin.org The nitro group could also participate in specific polar interactions. This analysis would provide a hypothesis about the molecule's binding mode and the structural basis for its potential biological activity.

Conformational Analysis and Energy Landscape Mapping

The dihydropyran ring in the chromanol structure is not planar and can adopt several different conformations, such as half-chair, twist-boat, or boat forms. researchgate.netlibretexts.org The specific conformation adopted by this compound is crucial as it dictates the three-dimensional arrangement of its functional groups, which in turn affects its reactivity and ability to interact with other molecules.

Computational methods are used to perform a systematic conformational search. This involves rotating the rotatable bonds and exploring the different ring puckering possibilities. The energy of each resulting conformer is calculated, typically using DFT. researchgate.net This process allows for the mapping of the potential energy surface, identifying the low-energy, stable conformers and the energy barriers between them. libretexts.org

For this compound, the analysis would focus on the positions of the bulky phenyl and nitro groups, which will preferentially occupy positions that minimize steric strain. libretexts.org They are likely to adopt quasi-equatorial orientations in the most stable half-chair conformation of the dihydropyran ring to avoid unfavorable steric clashes. researchgate.net

Table 2: Hypothetical Conformational Analysis of this compound

This table presents a simplified, conceptual output for a conformational analysis, showing different conformers and their calculated relative stabilities.

| Conformer ID | Ring Conformation | C2-Phenyl Position | C3-Nitro Position | Relative Energy (kcal/mol) | Population (%) |

| Conf-1 | Half-Chair | Equatorial | Equatorial | 0.00 | 85.1 |

| Conf-2 | Half-Chair | Axial | Equatorial | 2.50 | 1.8 |

| Conf-3 | Half-Chair | Equatorial | Axial | 2.90 | 1.1 |

| Conf-4 | Twist-Boat | - | - | 4.50 | 0.1 |

Note: Data is hypothetical, based on established principles of conformational analysis where equatorial positions for large substituents are favored.

Electronic Structure and Reactivity Prediction

The electronic structure of a molecule is fundamental to its reactivity. Quantum chemical calculations provide a wealth of information about how electrons are distributed within this compound.

Key electronic properties that can be calculated include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The HOMO energy relates to the ability to donate electrons (nucleophilicity), while the LUMO energy relates to the ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical hardness. nih.govsapub.org

Molecular Electrostatic Potential (MEP) Map: An MEP map visually represents the electrostatic potential on the molecule's surface. sapub.org Regions of negative potential (typically colored red) are electron-rich and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack. For this compound, the MEP map would likely show a strong negative potential around the oxygen atoms of the nitro group and the hydroxyl group, and a positive potential near the hydroxyl hydrogen. uokerbala.edu.iq

Atomic Charges: Methods like Mulliken population analysis can be used to calculate the partial charge on each atom, providing further insight into the charge distribution and identifying reactive sites. sapub.org

These theoretical descriptors allow for predictions about where the molecule is most likely to react and through what mechanisms, guiding further experimental work.

Table 3: Predicted Electronic Properties of this compound (Conceptual)

| Property | Predicted Value (Conceptual) | Significance |

| HOMO Energy | -7.5 eV | Indicates electron-donating capability |

| LUMO Energy | -2.0 eV | Indicates electron-accepting capability |

| HOMO-LUMO Gap | 5.5 eV | Relates to chemical stability and reactivity |

| Dipole Moment | ~4.5 D | Indicates overall molecular polarity |

Note: Values are conceptual and representative for a molecule of this type.

Future Research Directions for 3 Nitro 2 Phenyl 4 Chromanol

Development of Novel and Sustainable Synthetic Routes

Future research must prioritize the development of more efficient, environmentally benign, and scalable methods for synthesizing 3-Nitro-2-phenyl-4-chromanol. Current routes often rely on multi-step procedures that may involve harsh reagents or produce significant waste. researchgate.net The focus should shift towards green chemistry principles, improving atom economy, and utilizing innovative catalytic systems.

Key areas for exploration include:

Organocatalysis: Expanding the use of chiral secondary amine catalysts, such as prolinamide derivatives, which have shown success in the asymmetric synthesis of related 3-nitro-2H-chromenes from salicylaldehydes and β-nitrostyrenes. chim.it Research into novel organocatalysts could improve yields and enantioselectivities for the direct synthesis of the chromanol, potentially through domino reactions that form the chromanol core in a single, highly controlled step. mdpi.commdpi.com

Metal-Catalyzed Reactions: Investigating novel metal catalysts, beyond traditional options, could offer new pathways. For instance, ruthenium-catalyzed asymmetric hydrogenation has been effective for producing chiral chromanols from chromones, a strategy that could be adapted. rsc.org Iron-catalyzed intramolecular alkyne-carbonyl metathesis is another promising avenue for building the chromene skeleton, which can then be hydrated to the chromanol. uva.nl

Flow Chemistry and Process Optimization: Transitioning from batch synthesis to continuous flow processes can enhance safety, improve reproducibility, and facilitate large-scale production. patsnap.com Future work should aim to design a robust, kilogram-scale process for this compound, optimizing parameters like catalyst loading, temperature, and reaction time to maximize yield and purity. nih.gov

Solvent-Free and Alternative Media: Exploring solvent-free reaction conditions, such as grinding or using deep eutectic solvents (DES), can significantly reduce the environmental impact of the synthesis. ekb.egmdpi.com Microwave-assisted synthesis is another area that could accelerate reaction times and improve efficiency. uva.nl

Table 1: Comparison of Potential Sustainable Synthetic Strategies

| Strategy | Potential Advantages | Key Research Focus | Relevant Precursors |

|---|---|---|---|

| Organocatalysis | Metal-free, high stereoselectivity, mild conditions. | Design of novel bifunctional catalysts; optimization of domino reactions. chim.itmdpi.com | Salicylaldehydes, β-Nitrostyrenes |

| Metal Catalysis | High efficiency, novel reactivity, scalability. | Exploration of earth-abundant metal catalysts (e.g., Fe, Cu); asymmetric hydrogenation. rsc.orguva.nl | Chromones, Alkynyl ethers of salicylaldehyde (B1680747) |

| Flow Chemistry | Enhanced safety, scalability, process control. | Reactor design, optimization of flow parameters, integration of purification steps. patsnap.com | Established batch reactants |

| Solvent-Free Methods | Reduced waste, green chemistry alignment. | Mechanochemical activation, use of deep eutectic solvents. ekb.egmdpi.com | Salicylaldehydes, Nitro compounds |

Exploration of Undiscovered Reactivity Pathways and Functionalization

The inherent reactivity of the this compound scaffold, stemming from its nitroalkane, alcohol, and ether functionalities, is a fertile ground for discovering new transformations. The related 3-nitro-2H-chromenes are known to be excellent Michael acceptors, a reactivity that can be extended and modulated in the chromanol structure. chim.it

Future research should investigate:

Nucleophilic Additions and Substitutions: While the Michael addition to the precursor 3-nitrochromene is well-documented, the reactivity of the chromanol itself is less explored. chim.itresearchgate.net Systematic studies on the addition of various N-, C-, and S-nucleophiles to the chromanol core could yield novel 2,3,4-trisubstituted chromane (B1220400) derivatives with unique stereochemistry. researchgate.netresearchgate.net The hydroxyl group at C-4 can also be a target for substitution reactions, allowing for the introduction of new functional groups.

Cycloaddition Reactions: The potential of the nitro group and the adjacent double bond (in its precursor) to participate in cycloaddition reactions is a promising area. [3+2] cycloadditions with dipoles like azomethine ylides have been used in the kinetic resolution of racemic 3-nitro-2H-chromenes and could be adapted to create complex, fused heterocyclic systems from the chromanol. chim.itmdpi.com

Ring-Opening and Rearrangement Reactions: Investigating conditions that promote the opening of the pyran ring could provide access to highly functionalized linear structures that are otherwise difficult to synthesize. Acid- or base-catalyzed rearrangements could also lead to novel scaffolds.

C-H Functionalization: Modern synthetic methods focused on C-H activation could be applied to functionalize the aromatic ring of the chromanol scaffold directly. This would provide a powerful and atom-economical way to create a library of derivatives without the need for pre-functionalized starting materials.

Advanced Strategies for Stereochemical Control and Derivatization

The this compound molecule contains multiple stereocenters, making stereochemical control a critical aspect of its chemistry. Future research must focus on developing advanced methods to access specific stereoisomers, as different isomers can exhibit distinct biological activities. chim.it

Key strategies include:

Asymmetric Catalysis: The development of highly enantioselective and diastereoselective catalytic systems is paramount. This includes using chiral catalysts for the initial synthesis, such as chiral phosphoric acids or N-heterocyclic carbenes, which have been successful in related systems. mdpi.com Asymmetric hydrogenation and transfer hydrogenation are also powerful tools for establishing stereocenters during the reduction of chromone (B188151) or chromene precursors. rsc.org

Chiral Resolution and Derivatization: For racemic mixtures, efficient chiral resolution techniques are needed. This can involve derivatization with a chiral auxiliary, separation of the resulting diastereomers, and subsequent removal of the auxiliary. High-performance liquid chromatography (HPLC) on chiral stationary phases is another essential tool for both analytical separation and preparative resolution of enantiomers. asianpubs.org

Substrate-Controlled Synthesis: The inherent stereochemistry of a chiral starting material can be used to direct the stereochemical outcome of subsequent reactions. By starting with enantiopure salicylaldehydes or nitrostyrenes, it may be possible to control the configuration of the final chromanol product.

Atropisomerism: In sterically hindered derivatives of related chromans, configurationally stable atropisomers have been observed due to restricted rotation around a C(sp³)–C(sp²) bond. researchgate.net Future derivatization of the this compound core could intentionally create such atropisomers, adding another layer of structural diversity and complexity.

Deeper Theoretical Understanding of Reaction Mechanisms and Selectivity

To guide the rational design of new synthetic routes and predict reactivity, a deeper theoretical understanding of the reaction mechanisms involving this compound is essential. Computational chemistry offers powerful tools to elucidate complex reaction pathways.

Future research in this area should focus on:

Density Functional Theory (DFT) Studies: Employing DFT calculations to model transition states for key reactions, such as the initial cyclization to form the chromanol ring or subsequent functionalization steps. uva.nl This can help explain observed regio- and stereoselectivity and predict the outcomes of new reactions.

Molecular Electron Density Theory (MEDT): Applying MEDT to analyze reactions involving the chromanol precursor, such as cycloadditions or Michael additions. mdpi.comnih.gov This theory can provide insights into the electronic nature of the reactants and the factors governing reactivity, helping to clarify whether a reaction proceeds through a concerted or stepwise mechanism.

Modeling Catalyst-Substrate Interactions: Creating detailed computational models of how a catalyst (organocatalyst or metal complex) interacts with the substrate. This can reveal the origins of stereoselectivity, for example, by identifying the key non-covalent interactions (e.g., hydrogen bonding) in a catalyst's active site that favor the formation of one stereoisomer over another. mdpi.com

Predictive Modeling: Developing predictive models for reactivity and selectivity based on the electronic and steric properties of different substituents on the this compound scaffold. This would accelerate the discovery of new reactions and derivatives by allowing for in silico screening of potential substrates and catalysts.

Table 2: Theoretical Approaches for Mechanistic Elucidation

| Theoretical Method | Application Area | Key Insights Provided |

|---|---|---|

| Density Functional Theory (DFT) | Transition state analysis, reaction energy profiles. | Activation barriers, thermodynamic stability of intermediates and products, origins of selectivity. uva.nl |

| Molecular Electron Density Theory (MEDT) | Analysis of polar and cycloaddition reactions. | Understanding electron density transfer, classification of reaction mechanisms (e.g., stepwise vs. concerted). mdpi.comnih.gov |

| Catalyst-Substrate Modeling | Asymmetric catalysis. | Origin of enantioselectivity, rational catalyst design. mdpi.com |

Integration with High-Throughput Synthesis and Screening Methodologies

To fully explore the chemical space around the this compound scaffold and accelerate the discovery of new functional molecules, future research must embrace automation and high-throughput techniques.

Key directions for integration include:

Automated Parallel Synthesis: Utilizing automated synthesis platforms to create large libraries of this compound derivatives. chemspeed.comchemistryworld.com Capsule-based systems or robotic liquid handlers can perform parallel reactions, systematically varying substituents on the aromatic rings or introducing different functional groups at key positions. synplechem.com

Combinatorial Chemistry: Designing combinatorial libraries where different building blocks (e.g., a variety of salicylaldehydes and β-nitrostyrenes) are combined to rapidly generate hundreds or thousands of unique chromanol analogs.

High-Throughput Screening (HTS): Coupling automated synthesis with HTS assays to rapidly evaluate the biological or material properties of the synthesized libraries. jst.go.jp This integrated approach dramatically accelerates the design-make-test-analyze cycle, allowing for the efficient identification of lead compounds for applications in medicine, materials science, or agriculture. nih.gov

Data Management and Machine Learning: Implementing robust data management systems to handle the large datasets generated from HTS. Machine learning algorithms can then be trained on this data to identify structure-activity relationships (SAR) and guide the design of next-generation derivatives with improved properties.

By pursuing these future research directions, the scientific community can significantly expand the synthetic utility and fundamental understanding of this compound, paving the way for the discovery of novel compounds with valuable applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.